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Aluminum molybdate

Catalog Number: EVT-13968035
CAS Number:
Molecular Formula: Al2Mo3O12
Molecular Weight: 533.8 g/mol
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Product Introduction

Overview

Aluminum molybdate is an inorganic compound with the chemical formula Al2(MoO4)3\text{Al}_2(\text{MoO}_4)_3. It is classified as a complex molybdate and is known for its applications in catalysis and corrosion inhibition. The compound features a monoclinic crystal structure and is isostructural with other metal molybdates, such as iron and chromium molybdate . The molecular weight of aluminum molybdate is approximately 533.77 grams per mole, and it has a melting point of about 705 degrees Celsius .

Synthesis Analysis

Methods

Aluminum molybdate can be synthesized through several methods, including:

Technical Details

The mechanochemical synthesis of aluminum molybdate has shown promising results, particularly in achieving higher purity levels and better crystallinity compared to traditional methods. Characterization techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy are commonly employed to analyze the synthesized materials .

Molecular Structure Analysis

Structure

Aluminum molybdate crystallizes in a monoclinic system at room temperature, which can be refined using time-of-flight powder neutron diffraction data. The structure consists of aluminum ions coordinated to molybdate groups, forming a three-dimensional network that contributes to its stability and unique properties .

Data

  • Molecular Formula: Al2(MoO4)3\text{Al}_2(\text{MoO}_4)_3
  • Crystal System: Monoclinic
  • Space Group: C2/c
  • Unit Cell Parameters: Specific parameters can vary based on synthesis conditions but typically include dimensions that reflect the arrangement of aluminum and molybdenum within the lattice.
Chemical Reactions Analysis

Reactions

Aluminum molybdate participates in various chemical reactions, particularly in catalytic processes. One notable reaction involves its use as a catalyst in hydrodesulfurization, where it aids in the removal of sulfur from hydrocarbons .

Technical Details

The presence of aluminum molybdate enhances the activity of catalysts by providing active sites for reactions while also stabilizing intermediate species formed during catalytic cycles. Additionally, it can react with water under specific conditions to form hydrated aluminum molybdate, which plays a role in corrosion inhibition processes for aluminum alloys .

Mechanism of Action

Process

The mechanism by which aluminum molybdate acts as a corrosion inhibitor involves the formation of a protective film on metal surfaces. When introduced into aqueous solutions, it reacts with ions present in the environment to create a barrier that prevents further oxidation of the underlying metal .

Data

Research indicates that the effectiveness of aluminum molybdate as an inhibitor is influenced by its concentration and the presence of other ions in solution. Studies have shown that optimal concentrations can significantly reduce corrosion rates in aluminum alloys exposed to aggressive environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 533.77 g/mol
  • Melting Point: 705 °C (1,301 °F)
  • Density: Approximately 3.26 g/cm³
  • Crystal Structure: Monoclinic with low thermal expansion near room temperature .

Chemical Properties

Aluminum molybdate is stable under normal conditions but may decompose at elevated temperatures or react with strong acids. Its solubility characteristics vary depending on pH and temperature but are generally low in water .

Applications

Aluminum molybdate finds numerous applications across different scientific fields:

  1. Catalysis: It is widely used as a catalyst or catalyst support in hydrodesulfurization processes within petroleum refining.
  2. Corrosion Inhibition: Employed in aqueous systems to protect aluminum alloys from corrosion.
  3. Nuclear Medicine: Proposed for use in the storage of Molybdenum-99 isotopes due to its stability and compatibility with radiopharmaceuticals .
  4. Material Science: Investigated for potential applications in advanced materials due to its unique structural properties.
Synthesis Methodologies and Mechanistic Pathways

Sol-Gel Synthesis Optimization for Nanostructured Aluminum Molybdate

Sol-gel synthesis has emerged as a versatile bottom-up approach for producing nanostructured aluminum molybdate (Al₂(MoO₄)₃) with controlled morphology and enhanced homogeneity. The aqueous tartaric acid-assisted method represents a significant advancement in this domain, leveraging the carboxylate groups of tartaric acid to form stable complexes with metal ions (Al³⁺ and MoO₄²⁻), thereby preventing premature precipitation during gelation [2] [8]. This complexation mechanism ensures molecular-level mixing of reactants, which is critical for achieving compositional homogeneity in the final product. Key process variables include the tartaric acid-to-metal cation ratio, pH control, and thermal treatment parameters, which collectively influence the structural evolution and phase purity.

Research demonstrates that optimal complexation occurs at a tartaric acid-to-metal ratio of 2:1, yielding a transparent sol that transitions into a homogeneous gel upon drying at 90-120°C [2]. Thermal analysis (TG-DTA) of the gel precursor reveals a multi-stage decomposition process: 1) Evaporation of adsorbed water (<125°C, endothermic), 2) Decomposition of organic components (200-320°C, exothermic), and 3) Crystallization of Al₂(MoO₄)₃ initiated at 400°C [2] [8]. Notably, deviations from stoichiometric ratios—particularly lithium deficiency in LiAl(MoO₄)₂ systems—promote the formation of Al₂(MoO₄)₃ impurities (detected via XRD), highlighting the sensitivity of phase purity to precursor chemistry [2]. The resultant ceramics exhibit nanoscale crystallites (<100 nm) with plate-like morphology, advantageous for applications requiring high surface area, such as nuclear medicine isotope (⁹⁹Mo) storage matrices [1] [7].

Table 1: Optimization Parameters in Sol-Gel Synthesis of Aluminum Molybdate

Process VariableOptimal ValueImpact on Product
Tartaric Acid : Metal Ions2:1Prevents precipitation; ensures homogeneous complexation
Drying Temperature90-120°CForms crack-free xerogel with retained porosity
Crystallization Onset400°CYields nanocrystalline Al₂(MoO₄)₃; minimizes impurity phases
Stoichiometric ControlLi:Al:Mo = 1:1:2Suppresses Al₂(MoO₄)₃ formation in LiAlMo₂O₈

Hydrothermal and Solid-State Reaction Dynamics in Polycrystalline Formation

Conventional solid-state and hydrothermal methods offer complementary pathways for aluminum molybdate synthesis, with distinct mechanistic implications for polycrystalline growth. Solid-state reactions involve direct calcination of aluminum hydroxide (Al(OH)₃) and molybdenum trioxide (MoO₃) powders at elevated temperatures. In situ thermal analysis indicates that crystallization commences above 700°C, with phase-pure Al₂(MoO₄)₃ forming at 973 K (700°C) after prolonged heating (12-24 hours) [3]. This high-temperature requirement facilitates atomic diffusion across particle interfaces but simultaneously promotes coarse-grained morphology (crystallites >1 µm) due to Oswald ripening, limiting surface reactivity [3] [6].

In contrast, hydrothermal synthesis occurs in aqueous media under autogenous pressure, enabling dissolution-recrystallization mechanisms at markedly reduced temperatures (150-200°C). Here, MoO₃ dissolution in ammonia (NH₃·H₂O) generates soluble [MoO₄]²⁻ species, which react with Al³⁺ ions to form amorphous intermediates. Subsequent heating induces condensation into crystalline Al₂(MoO₄)₃ with finer particle sizes (200-500 nm) and well-defined faceted morphologies [3]. The lower thermal energy input suppresses uncontrolled grain growth, yielding materials with enhanced sinterability—a critical attribute for ceramic applications like low-temperature co-fired ceramics (LTCC) [5]. Phase evolution studies confirm that hydrothermal routes bypass intermediate oxymolybdate phases (e.g., AlMoO₂), directly yielding monoclinic Al₂(MoO₄)₃ (space group P2₁/a) [1] [3].

Table 2: Comparative Analysis of Hydrothermal vs. Solid-State Synthesis

Synthesis ParameterHydrothermal MethodSolid-State Method
Temperature Range150-200°C>700°C
Reaction Duration6-24 hours12-48 hours
Particle MorphologyFaceted nanoparticles (<500 nm)Coarse, irregular agglomerates (>1 µm)
Key MechanismDissolution-recrystallizationSolid-state diffusion
Phase PurityHigh (avoids intermediates)May require regrinding/calcination

Mechanochemical Activation in Aluminothermic Reduction Processes

Mechanochemical activation has revolutionized the aluminothermic reduction of molybdenum trioxide (MoO₃) for in situ aluminum molybdate formation, primarily by inducing structural disordering that enhances solid-state reactivity. This process involves high-energy ball milling of MoO₃, aluminum (Al), and alumina (Al₂O₃) powders (typically 1:2:0.2 molar ratio), where mechanical impacts generate lattice defects, reduce crystallite sizes, and increase interfacial contact areas [4]. Prolonged milling (5-10 hours) induces a self-sustaining exothermic reaction:

$$ \text{3MoO}3 + \text{4Al} \rightarrow \text{2Al}2(\text{MoO}4)3 + \text{Mo} $$

XRD analyses of milled powders confirm progressive amorphization of MoO₃ and Al peaks, with Al₂(MoO₄)₃ crystallization detectable after 5 hours [4]. Crucially, mechanical activation lowers the ignition temperature of this reaction from 910°C (unmilled) to 780°C (10-hour milled) by accumulating strain energy (>1.5%) and reducing diffusion pathways [4]. This energy "pre-activation" enables near-complete conversion (92.5% efficiency) without external heating—a paradigm shift from traditional aluminothermic processes that demand high ignition temperatures and suffer from MoO₃ sublimation losses [1] [4].

The inclusion of 20 wt% Al₂O₃ as a thermal diluent is critical for moderating reaction kinetics, preventing uncontrolled thermal runaway while facilitating by-product (Al₂O₃) integration into the molybdate matrix [4]. Post-milling, brief microwave heating (30 seconds) further purifies the product by decomposing residual MoO₃, yielding phase-pure Al₂(MoO₄)₃. This synergy between mechanochemistry and thermal treatment underscores its potential for scalable, energy-efficient synthesis of complex oxides.

Table 3: Effect of Milling Duration on Aluminothermic Reduction Efficiency

Milling Duration (h)Ignition Temperature (°C)Reaction Efficiency (%)Dominant Phase Detected (XRD)
091062.3MoO₃, Al
583584.1Al₂(MoO₄)₃, Mo
1078092.5Al₂(MoO₄)₃
2478093.0Al₂(MoO₄)₃

Phase Transition Kinetics During High-Temperature Calcination

Aluminum molybdate exhibits complex polymorphic behavior under thermal treatment, governed by reconstructive phase transitions sensitive to temperature and synthesis history. The monoclinic α-phase (space group P2₁/a), stable at room temperature, undergoes a reversible transition to the orthorhombic β-phase (isostructural with Sc₂(WO₄)₃) at 480°C [1] [5]. In situ neutron diffraction studies reveal this transformation involves cooperative tilting of [AlO₆] octahedra and [MoO₄] tetrahedra, accompanied by a volume change of ~2.7% [1].

Kinetic parameters of this transition are highly synthesis-dependent:

  • Sol-gel-derived samples: Exhibit lower transition onset temperatures (450°C) due to nanoscale crystallites (<50 nm) and residual strain from organic decomposition [5].
  • Solid-state-derived samples: Require higher activation energy (Eₐ≈120 kJ/mol) for nucleation, as detected by differential scanning calorimetry (DSC) [1].

Calcination above 700°C triggers irreversible decomposition:

$$ \text{Al}2(\text{MoO}4)3 \rightarrow \text{2Al}2\text{O}3 + \text{3MoO}3 \uparrow $$

This mass loss (~9.2% at 850°C, per TG-DTA) constrains sintering protocols [2] [5]. However, the non-hydrolytic sol-gel (NHSG) method—using AlCl₃ and MoCl₅ precursors in ethanol—yields amorphous powders that crystallize directly into β-Al₂(MoO₄)₃ at 400°C, bypassing the α-phase [5]. Subsequent sintering at 725°C produces ceramics with 95% theoretical density and optimized microwave dielectric properties (εᵣ=6.9, Q×f=76,600 GHz), attributable to suppressed decomposition and refined microstructure [5].

The thermal expansion coefficient of β-Al₂(MoO₄)₃ remains near-zero due to its framework structure, where transverse vibrations of Mo-O bonds counterbalance Al-O bond elongation—an asset for thermal shock-resistant ceramics [1] [5].

Table 4: Phase Transition Kinetics of Aluminum Molybdate

PhaseCrystal SystemStability RangeActivation Energy (Eₐ)Structural Features
α-Al₂(MoO₄)₃Monoclinic (P2₁/a)RT – 480°C110-120 kJ/molCorner-shared [AlO₆] and [MoO₄] polyhedra
β-Al₂(MoO₄)₃Orthorhombic (Pnma)480–750°C85–95 kJ/molRigid 3D framework with anisotropic thermal vibration
Decomposedγ-Al₂O₃ + MoO₃>750°CN/AVolatilization of MoO₃; porous alumina residue

Properties

Product Name

Aluminum molybdate

IUPAC Name

dialuminum;dioxido(dioxo)molybdenum

Molecular Formula

Al2Mo3O12

Molecular Weight

533.8 g/mol

InChI

InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1

InChI Key

NKSYNYABFPVRNP-UHFFFAOYSA-N

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3]

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